Cas no 472-07-1 ((1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol)

(1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol structure
472-07-1 structure
Product Name:(1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol
Numero CAS:472-07-1
MF:C15H26O
MW:222.366344928741
CID:1517857
PubChem ID:6452077
Update Time:2025-07-13

(1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol
    • (+)-Junenol
    • 1-Naphthalenol, decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-, (1S,2S,4aR,8aS)-
    • Eudesm-4(14)-en-6alpha-ol
    • (1S,2S,4aR,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-ol
    • (1S,8aβ)-Decahydro-2α-isopropyl-4aβ-methyl-8-methylenenaphthalen-1β-ol
    • (1S-(1alpha,2beta,4abeta,8aalpha))-Decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-1-naphthalenol
    • (1S,2S,4aR,8aS)-2-Isopropyl-4a-methyl-8-methylenedecahydronaphthalen-1-ol
    • Z3209PC5TC
    • Eudesm-4(14)-en-6.alpha.-ol
    • AKOS040749865
    • Junenol
    • 4a-Methyl-8-methylidene-2-(propan-2-yl)decahydronaphthalen-1-ol
    • Q27294925
    • DTXSID60963763
    • 1-Naphthalenol, decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-, (1S-(1alpha,2beta,4abeta,8aalpha))-
    • 1-NAPHTHALENOL, DECAHYDRO-4A-METHYL-8-METHYLENE-2-(1-METHYLETHYL)-, (1S-(1.ALPHA.,2.BETA.,4A.BETA.,8A.ALPHA.))-
    • UNII-Z3209PC5TC
    • 472-07-1
    • [1R-(1alpha,2beta,4abeta,8aalpha)]-Decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-1-naphthalenol
    • [1R-(1alpha,2alpha,4aalpha,8abeta)]-Decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-1-naphthalenol
    • Levojuneno
    • Laevojunenol
    • l-Junenol
    • (+)-7-epi-Junenol
    • [1S-(1alpha,2beta,4abeta,8aalpha)]-Decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-1-naphthalenol
    • Inchi: 1S/C15H26O/c1-10(2)12-7-9-15(4)8-5-6-11(3)13(15)14(12)16/h10,12-14,16H,3,5-9H2,1-2,4H3/t12-,13+,14-,15+/m0/s1
    • Chiave InChI: MSJJKJCIFIGTJY-LJISPDSOSA-N
    • Sorrisi: O[C@H]1[C@H](C(C)C)CC[C@@]2(C)CCCC(=C)[C@@H]21

Proprietà calcolate

  • Massa esatta: 222.19848
  • Massa monoisotopica: 222.198365449g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 281
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • PSA: 20.23

(1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
T29247-5 mg
(+)-Junenol
472-07-1 98%
5mg
¥ 7,000 2023-07-11
TargetMol Chemicals
T29247-25mg
(+)-Junenol
472-07-1
25mg
¥ 10600 2024-07-20
TargetMol Chemicals
T29247-25mg
(+)-Junenol
472-07-1
25mg
¥ 10600 2024-07-24
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti